((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol
CAS No.: 122624-77-5
VCID: VC21338627
Molecular Formula: C10H14ClN5O
Molecular Weight: 255.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
The compound ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol is a structurally complex organic molecule with significant interest in pharmaceutical and biochemical research. It is identified by the PubChem CID 18646154 and has a molecular formula of C10H14ClN5O. The compound is notable for its potential biological activity due to its pyrimidine-based structure. Key Descriptors
StereochemistryThe compound exhibits chirality with two stereocenters at positions 1 and 4 of the cyclopentene ring:
Biological ActivityThe compound's structure suggests potential for interaction with nucleic acid synthesis pathways due to its pyrimidine moiety. Such compounds are often explored for:
Relation to AbacavirThis compound has structural similarities to Abacavir, a nucleoside reverse transcriptase inhibitor used in HIV treatment. It is sometimes referred to as an Abacavir-related compound (e.g., in PubChem CID 11459511) . SolubilityThe hydroxymethyl group increases hydrophilicity, making it moderately soluble in polar solvents like water or ethanol. StabilityThe compound is stable under standard conditions but may degrade under extreme pH or temperature due to its labile amino groups. Spectroscopic AnalysisSpectroscopic techniques such as NMR and IR are used to confirm the structure:
Computational StudiesMolecular docking studies suggest strong binding affinity to enzymes involved in nucleotide metabolism. Comparative Data Table
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CAS No. | 122624-77-5 | |||||||||||||||||||||||||||
Product Name | ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol | |||||||||||||||||||||||||||
Molecular Formula | C10H14ClN5O | |||||||||||||||||||||||||||
Molecular Weight | 255.7 g/mol | |||||||||||||||||||||||||||
IUPAC Name | [(1R,4S)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol | |||||||||||||||||||||||||||
Standard InChI | InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16)/t5-,6+/m0/s1 | |||||||||||||||||||||||||||
Standard InChIKey | RNURTQFRFNOOPJ-NTSWFWBYSA-N | |||||||||||||||||||||||||||
Isomeric SMILES | C1[C@H](C=C[C@H]1NC2=C(C(=NC(=N2)N)Cl)N)CO | |||||||||||||||||||||||||||
SMILES | C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO | |||||||||||||||||||||||||||
Canonical SMILES | C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO | |||||||||||||||||||||||||||
Appearance | White or off white crystal powder | |||||||||||||||||||||||||||
Melting Point | 158-159 °C | |||||||||||||||||||||||||||
Purity | > 95% | |||||||||||||||||||||||||||
Quantity | Milligrams-Grams | |||||||||||||||||||||||||||
Synonyms | (1S,4R)-4-<(2',5'-diamino-6'-chloropyrimidin-4'-yl)amino>cyclopent-2-enylmethanol | |||||||||||||||||||||||||||
PubChem Compound | 18646154 | |||||||||||||||||||||||||||
Last Modified | Feb 18 2024 |
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